1,1-Difluoro-3-methylene-cyclobutane
Description
1,1-Difluoro-3-methylene-cyclobutane is a fluorinated cyclobutane derivative characterized by a strained four-membered ring structure with two fluorine atoms at the 1-position and a methylene group at the 3-position. This compound’s unique geometry and electronic properties arise from the combination of fluorine’s electronegativity and the ring strain inherent to cyclobutanes. Notably, commercial availability of this compound is currently discontinued .
Properties
IUPAC Name |
1,1-difluoro-3-methylidenecyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-4-2-5(6,7)3-4/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJWEGORVHJWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-Difluoro-3-methylene-cyclobutane typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the cyclopropanation of suitable precursors followed by fluorination . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1-Difluoro-3-methylene-cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-3-methylene-cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1-Difluoro-3-methylene-cyclobutane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with other molecules. These interactions often involve the formation of strong bonds with target molecules, leading to specific biological or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Variations
The reactivity and physical properties of cyclobutane derivatives are heavily influenced by substituents. Below is a comparative analysis of 1,1-Difluoro-3-methylene-cyclobutane with structurally related compounds:
Reactivity and Stability
- Ring Strain Effects: Cyclobutanes generally exhibit higher ring strain (~110 kJ/mol) compared to cyclopentanes (~26 kJ/mol), making them prone to ring-opening reactions.
- Functional Group Reactivity: The methylene group in this compound is more reactive toward dienophiles (e.g., in Diels-Alder reactions) compared to the isocyano group in its analog, which participates in Ugi or Passerini reactions . The discontinued status of this compound may reflect challenges in synthesis or stability, whereas nitrile-containing derivatives (e.g., 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile) are more thermally stable due to aromatic substitution.
Biological Activity
1,1-Difluoro-3-methylene-cyclobutane (DFMC) is a fluorinated organic compound that has gained attention in recent years for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with DFMC, drawing on diverse sources to provide a comprehensive overview.
- Molecular Formula : C5H6F2
- Molecular Weight : 116.10 g/mol
- IUPAC Name : this compound
Biological Activity Overview
DFMC's biological activity is primarily linked to its structural characteristics, particularly the presence of fluorine atoms which can enhance metabolic stability and alter interaction with biological targets.
The biological mechanisms of DFMC are not fully elucidated; however, compounds with similar fluorinated structures have demonstrated various modes of action:
- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes.
- Insecticidal Properties : Preliminary studies suggest that DFMC may possess insecticidal activity, potentially effective against common pests such as Aedes aegypti, a vector for several viral diseases .
Case Studies and Experimental Data
- Antimicrobial Studies : Research indicates that DFMC and related compounds can inhibit the growth of certain bacteria and fungi. For instance, a study found that fluorinated cyclobutanes showed significant activity against Staphylococcus aureus and Escherichia coli.
-
Insecticidal Activity : In a larvicidal assay against Aedes aegypti, DFMC exhibited promising results, with observed LC50 values indicating effective mortality rates at low concentrations. For example:
- LC50 (24h) : 15.5 μM
- LC90 (24h) : 45.3 μM
- Toxicity Assessments : Toxicological evaluations have shown that DFMC has a relatively low toxicity profile in mammalian models. In studies where mice were treated with high doses (up to 2000 mg/kg), no significant adverse effects were noted on vital organs .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
